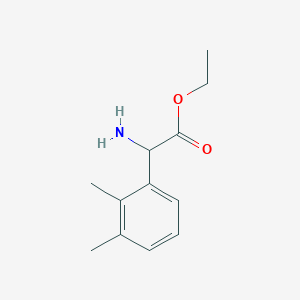![molecular formula C13H12ClN B15273298 N-[(3-chlorophenyl)methyl]aniline](/img/structure/B15273298.png)
N-[(3-chlorophenyl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-chlorophenyl)methyl]aniline is an organic compound with the molecular formula C13H12ClN It is a derivative of aniline, where the aniline nitrogen is bonded to a 3-chlorophenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[(3-chlorophenyl)methyl]aniline can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through extraction and purification processes.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3-chlorophenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-[(3-chlorophenyl)methyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[(3-chlorophenyl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methylaniline: An aniline derivative with a methyl group attached to the nitrogen.
3-chloroaniline: An aniline derivative with a chlorine atom attached to the aromatic ring.
Benzylamine: An amine with a benzyl group attached to the nitrogen.
Uniqueness
N-[(3-chlorophenyl)methyl]aniline is unique due to the presence of both a 3-chlorophenyl group and a benzyl group attached to the aniline nitrogen. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C13H12ClN |
|---|---|
Molekulargewicht |
217.69 g/mol |
IUPAC-Name |
N-[(3-chlorophenyl)methyl]aniline |
InChI |
InChI=1S/C13H12ClN/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9,15H,10H2 |
InChI-Schlüssel |
NZAGCIXBVXNSST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NCC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


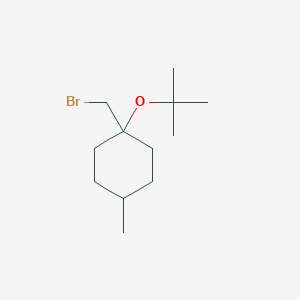
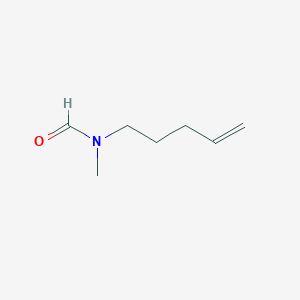
![3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile](/img/structure/B15273231.png)

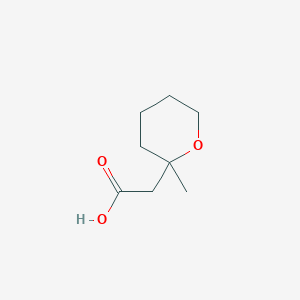

![1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B15273263.png)

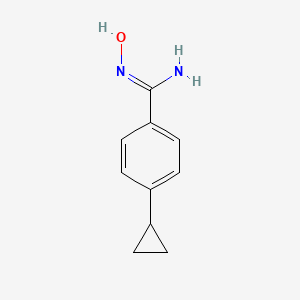
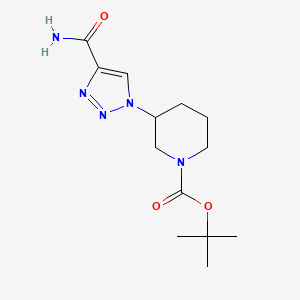
![2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B15273278.png)

